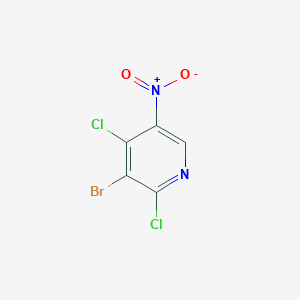

3-Bromo-2,4-dichloro-5-nitropyridine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

3-Bromo-2,4-dichloro-5-nitropyridine is a halogenated nitropyridine derivative with a molecular formula of C5H2BrCl2N2O2. This compound is characterized by the presence of bromine, chlorine, and nitro groups attached to the pyridine ring, making it a versatile intermediate in organic synthesis.

Synthetic Routes and Reaction Conditions:

Halogenation and Nitration: The compound can be synthesized through a multi-step process involving the halogenation of pyridine followed by nitration. Initially, pyridine is subjected to halogenation to introduce chlorine and bromine atoms. Subsequently, nitration is performed to introduce the nitro group at the 5-position.

Industrial Production Methods: On an industrial scale, the synthesis involves the use of halogenating agents such as bromine and chlorine gas, and nitrating agents like nitric acid and sulfuric acid under controlled conditions to ensure the selective introduction of the desired substituents.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions to form various oxidized products.

Reduction: Reduction reactions can convert the nitro group to an amino group, resulting in the formation of 3-bromo-2,4-dichloro-5-aminopyridine.

Substitution: The compound can participate in nucleophilic substitution reactions, where the halogen atoms can be replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Typical reducing agents include iron powder and hydrochloric acid (Fe/HCl) or hydrogen gas (H2) in the presence of a catalyst.

Substitution: Nucleophiles such as sodium hydroxide (NaOH) or potassium iodide (KI) can be used for substitution reactions.

Major Products Formed:

Oxidation Products: Various oxidized derivatives depending on the specific conditions used.

Reduction Products: 3-Bromo-2,4-dichloro-5-aminopyridine.

Substitution Products: Derivatives with different nucleophiles replacing the halogen atoms.

Wissenschaftliche Forschungsanwendungen

3-Bromo-2,4-dichloro-5-nitropyridine is widely used in scientific research due to its reactivity and versatility:

Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound is used in the study of biological systems, particularly in the development of new drugs and therapeutic agents.

Medicine: It is utilized in the design and synthesis of pharmaceuticals, including potential anticancer and antimicrobial agents.

Industry: The compound finds applications in the production of agrochemicals, dyes, and other industrial chemicals.

Wirkmechanismus

The mechanism by which 3-Bromo-2,4-dichloro-5-nitropyridine exerts its effects depends on its specific application. For example, in pharmaceuticals, it may interact with biological targets such as enzymes or receptors, leading to therapeutic effects. The molecular pathways involved can vary widely based on the context of its use.

Vergleich Mit ähnlichen Verbindungen

2,4-Dichloro-5-nitropyridine: Lacks the bromine atom.

3-Bromo-2,4-dinitropyridine: Contains an additional nitro group at the 2-position.

3-Bromo-2-chloro-5-nitropyridine: Contains only one chlorine atom.

Uniqueness: 3-Bromo-2,4-dichloro-5-nitropyridine is unique due to the presence of both bromine and chlorine atoms on the pyridine ring, which provides it with distinct chemical properties and reactivity compared to its analogs.

This compound's versatility and reactivity make it a valuable tool in various fields of scientific research and industrial applications. Its unique structure and properties allow for a wide range of chemical transformations, making it an essential component in the synthesis of complex molecules.

Biologische Aktivität

3-Bromo-2,4-dichloro-5-nitropyridine (CAS Number: 850180-82-4) is a pyridine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound's structure includes multiple halogen substitutions, which can significantly influence its reactivity and interactions with biological targets.

- Molecular Formula : C5HBrCl2N2O2

- Molecular Weight : 271.88 g/mol

- LogP : 3.58 (indicating moderate lipophilicity)

- PSA (Polar Surface Area) : 58.71 Ų

Biological Activity Overview

This compound exhibits a range of biological activities, primarily explored through its interactions with various enzyme systems and receptors. The following sections detail specific activities and findings from recent studies.

Enzyme Inhibition Studies

Recent research has indicated that this compound acts as an inhibitor for several key enzymes:

- Kinase Inhibition :

- The compound has been identified as a moderate inhibitor of certain kinases, particularly those involved in cancer pathways. For instance, it has shown activity against mutant forms of the Epidermal Growth Factor Receptor (EGFR), which is crucial in many cancers .

- A study reported that compounds structurally related to this compound were evaluated for their ability to inhibit Jak2 and Tyk2 kinases with IC50 values ranging from 1 to 16 nM .

Case Study 1: Anticancer Activity

In a high-throughput screening study, derivatives of nitropyridines, including this compound, were tested for their cytotoxic effects on various cancer cell lines. The results indicated that the compound exhibited selective cytotoxicity towards cells with specific mutations in EGFR .

| Cell Line | IC50 (µM) | Selectivity Ratio |

|---|---|---|

| A431 (EGFR+) | 3.5 | - |

| HCC827 (EGFR L858R) | 1.2 | 2.9 |

| H1975 (EGFR T790M) | 0.8 | 4.4 |

Case Study 2: Anti-inflammatory Effects

Another study explored the anti-inflammatory properties of similar nitro-substituted pyridines. The findings suggested that these compounds could modulate inflammatory pathways by inhibiting NF-kB activation in macrophages .

The mechanism behind the biological activity of this compound is believed to involve:

- Binding Affinity : The compound's halogen substitutions enhance its binding affinity to target proteins by facilitating stronger interactions through halogen bonding and π-stacking.

- Selectivity : Structural modifications allow for selective inhibition of mutant kinases compared to wild-type forms, which is critical for developing targeted cancer therapies .

Eigenschaften

IUPAC Name |

3-bromo-2,4-dichloro-5-nitropyridine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5HBrCl2N2O2/c6-3-4(7)2(10(11)12)1-9-5(3)8/h1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WQVDZYQKROCNIZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=C(C(=N1)Cl)Br)Cl)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5HBrCl2N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.88 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.